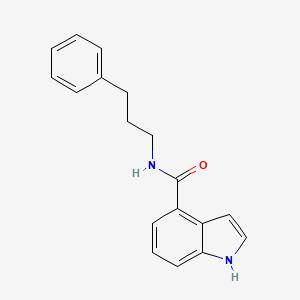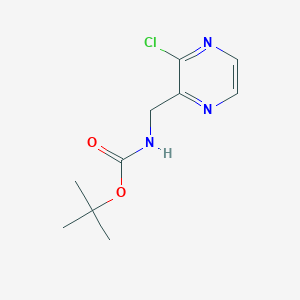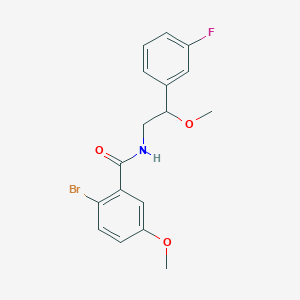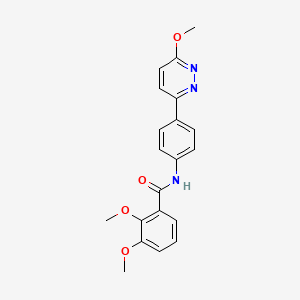
2,3-dimethoxy-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethoxy-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has been found to have a range of biochemical and physiological effects, making it an interesting target for further investigation. In
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide:
Antioxidant Activity
2,3-Dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has been studied for its antioxidant properties. It exhibits significant free radical scavenging activity, which is crucial in protecting cells from oxidative stress. This property makes it a potential candidate for developing treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders and cardiovascular diseases .
Antibacterial Activity
This compound has shown promising antibacterial activity against various gram-positive and gram-negative bacteria. Its ability to inhibit bacterial growth suggests potential applications in developing new antibacterial agents, especially in the face of rising antibiotic resistance .
Anti-Tubercular Agents
Research has indicated that derivatives of benzamide, including 2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, can be effective against Mycobacterium tuberculosis. These compounds have been evaluated for their inhibitory concentrations and have shown significant activity, making them potential candidates for new anti-tubercular drugs .
Cancer Treatment
Benzamide derivatives are being explored for their anticancer properties. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis (programmed cell death) makes it a promising candidate for cancer therapy. Its specific interactions with cancer cell pathways are under investigation to develop targeted cancer treatments .
Anti-Inflammatory Applications
The anti-inflammatory properties of 2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide have been studied, showing potential in reducing inflammation. This makes it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antifungal Activity
This compound has also been evaluated for its antifungal properties. It has shown effectiveness against various fungal strains, suggesting its potential use in developing antifungal medications. This is particularly important for treating fungal infections that are resistant to current treatments .
Neuroprotective Effects
Research into the neuroprotective effects of this compound has shown that it can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Drug Discovery and Development
Due to its diverse biological activities, 2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a valuable compound in drug discovery and development. Its various pharmacological properties are being explored to develop new therapeutic agents for a range of diseases .
These applications highlight the versatility and potential of 2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Wirkmechanismus
Target of Action
Benzamide derivatives have been widely used in medical, industrial, biological, and potential drug industries . They have been associated with a variety of biological activities, including anti-tumor, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
It’s known that benzamides interact with their targets through various mechanisms depending on the specific derivative and target . For instance, some benzamides show anti-platelet activity .
Biochemical Pathways
Benzamides are known to interact with a variety of biochemical pathways, depending on the specific derivative and target .
Pharmacokinetics
The compound was synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Result of Action
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-17-6-4-5-15(19(17)27-3)20(24)21-14-9-7-13(8-10-14)16-11-12-18(26-2)23-22-16/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIXYOXAAIGDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



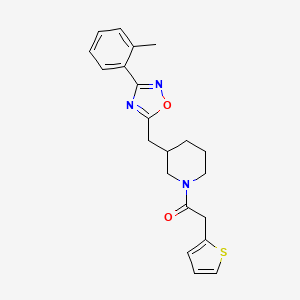

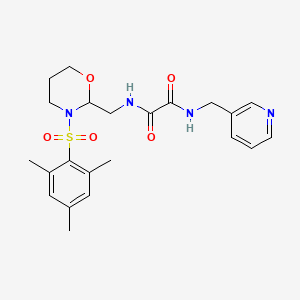

![(E)-4-(Dimethylamino)-N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2478732.png)
![N-[(piperidin-2-yl)methyl]acetamide hydrochloride](/img/structure/B2478733.png)

![2-Benzyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B2478736.png)

